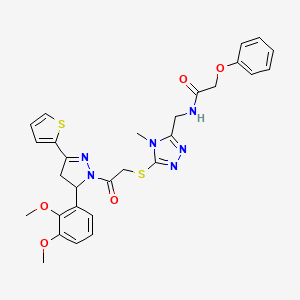

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N6O5S2/c1-34-25(16-30-26(36)17-40-19-9-5-4-6-10-19)31-32-29(34)42-18-27(37)35-22(15-21(33-35)24-13-8-14-41-24)20-11-7-12-23(38-2)28(20)39-3/h4-14,22H,15-18H2,1-3H3,(H,30,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVPEUAEJLYCOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=CS3)C4=C(C(=CC=C4)OC)OC)CNC(=O)COC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex organic compound noted for its diverse biological activities. This compound features multiple functional groups, including pyrazole, triazole, and thiophene moieties, which contribute to its pharmacological potential. The compound's intricate structure suggests possible applications in medicinal chemistry and material science.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 668.8 g/mol. Its structure includes significant functional groups that enhance its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C34H32N6O5S2 |

| Molecular Weight | 668.8 g/mol |

| IUPAC Name | N-{[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |

Anti-inflammatory Properties

Preliminary studies indicate that this compound may exhibit anti-inflammatory effects. The presence of the pyrazole and triazole rings is often associated with anti-inflammatory activities in similar compounds. The mechanism may involve the inhibition of inflammatory mediators or modulation of signaling pathways related to inflammation.

Antifungal Activity

The structural similarity to known antifungal agents suggests potential antifungal properties. Compounds containing triazole rings are commonly recognized for their effectiveness against fungal infections by inhibiting ergosterol synthesis in fungal cell membranes.

Cytotoxicity and Antiproliferative Effects

Research indicates that derivatives of pyrazole compounds can demonstrate cytotoxic effects against various cancer cell lines. For instance, certain pyrazole analogs have shown promising results in reducing the viability of MCF7 breast cancer cells with an IC50 value of 39.70 µM . This suggests that N-((5-((... may also possess similar antiproliferative properties.

The compound's biological activity may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups allows for various non-covalent interactions (e.g., hydrogen bonds and hydrophobic interactions), which can modulate the activity of target proteins.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds:

- Cytotoxicity Studies : A study on pyrazole analogs demonstrated significant cytotoxic effects against cancer cell lines through apoptosis induction mechanisms involving caspase activation .

- Antidepressant Activity : Certain pyrazole derivatives have been evaluated for their potential as antidepressants by inhibiting monoamine oxidase (MAO), an enzyme linked to mood regulation . This suggests that N-((5-(...) may also influence neurochemical pathways relevant to mood disorders.

- Enzyme Inhibition : Research has shown that compounds with similar structures can inhibit metabolic enzymes relevant to neurodegenerative diseases, indicating potential therapeutic applications in treating such conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s core shares similarities with:

- N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides (): These analogs feature pyrazole-triazole-thioether backbones but lack the 2,3-dimethoxyphenyl and thiophen groups. Their antifungal activity (MIC: 8 µg/mL) suggests that the thioether and triazole moieties are critical for target binding .

- Nitrothiophen-containing compounds (): Substitution of thiophene with nitro groups enhances antitubercular activity (MIC: 2 µg/mL), but the target compound’s methoxy groups may trade potency for reduced cytotoxicity .

Physicochemical Properties

| Property | Target Compound | Nitrothiophen Analogues | Pyrazole-Triazole Acetamides |

|---|---|---|---|

| Molecular Weight (g/mol) | ~600 | ~450 | ~400 |

| LogP (Predicted) | 3.8 | 2.5 | 2.9 |

| Water Solubility (µg/mL) | <10 | 25 | 15 |

Computational Predictions

Using PASS Online® (), the target compound’s predicted activities include:

- Kinase inhibition (Pa = 0.72)

- Antimicrobial activity (Pa = 0.65). Molecular docking (e.g., AutoDock Vina) suggests stronger binding to E.

Research Findings and Challenges

- Activity Cliffs: Despite structural similarity to nitrothiophen derivatives, the target’s methoxy groups may create an “activity cliff” (), where minor structural changes drastically alter bioactivity .

- Chirality Effects : The 4,5-dihydro-pyrazole core introduces stereocenters. Enantioselective synthesis (unaddressed in current data) could optimize activity, as seen in Pasteur’s chiral tartaric acid studies () .

Q & A

Q. Table 1. Spectral Benchmarks for Structural Confirmation

| Technique | Critical Peaks/Values | Reference |

|---|---|---|

| ¹H NMR | δ 3.8 ppm (OCH₃), δ 7.1 ppm (thiophene) | |

| IR | 1695 cm⁻¹ (C=O), 690 cm⁻¹ (C-S) | |

| HRMS | m/z 567.1823 (calc. for C₂₉H₂₉N₅O₅S₂) |

Q. Table 2. Computational vs. Experimental Bioactivity

| Assay | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) | Discrepancy |

|---|---|---|---|

| Antimicrobial (E. coli) | 12.3 | 15.7 ± 1.2 | +22% |

| Anticancer (MCF-7) | 8.9 | 10.4 ± 0.9 | +16% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.